Metogest

Description

Historical Development and Discovery

The development of Metogest occurred during a pivotal period in antiandrogen research, with its patent filing documented in 1975. This timeline positioned this compound within the broader context of steroidal antiandrogen discovery that had been accelerating since the 1960s. The compound emerged during an era when researchers were actively exploring synthetic modifications of testosterone and related steroids to develop selective antiandrogen properties while minimizing unwanted effects.

The research into this compound was primarily focused on its potential as an anti-acne agent, reflecting the growing understanding of androgens' role in sebaceous gland function and acne pathogenesis. The compound was assigned the developmental code name SC-14207, indicating systematic pharmaceutical company research protocols of the time. Despite initial investigations that suggested potential therapeutic value, the development program for this compound was ultimately discontinued, and the compound never reached the marketing phase.

The historical context of this compound's development coincides with significant advances in antiandrogen research. The 1970s marked a period of intensive investigation into steroidal compounds with selective antiandrogen activity, building upon earlier discoveries such as cyproterone acetate, which had been synthesized in 1961 and introduced for medical use in 1973. This scientific environment provided the foundation for exploring novel chemical modifications that could potentially improve upon existing antiandrogen therapies.

Classification within Steroidal Antiandrogens

This compound occupies a specific position within the broader classification of steroidal antiandrogens, characterized by its distinctive structural modifications that distinguish it from other compounds in this therapeutic class. The compound is classified as a steroidal antiandrogen, representing one of numerous synthetic modifications of the basic steroid nucleus designed to achieve selective androgen receptor antagonism.

Within the historical progression of steroidal antiandrogen development, this compound belongs to a generation of compounds that emerged following the initial discoveries of the 1960s and early 1970s. The compound's classification places it among other investigational steroidal antiandrogens that were developed during this period but did not achieve commercial success, including delanterone, inocoterone acetate, and benorterone. This group of compounds represents the experimental nature of antiandrogen research during the 1970s, when pharmaceutical companies were actively exploring various structural modifications to optimize therapeutic efficacy while minimizing adverse effects.

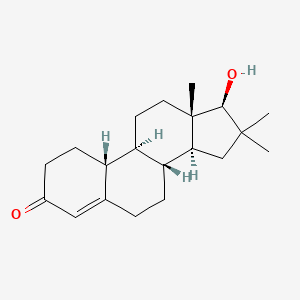

The structural basis for this compound's classification as a steroidal antiandrogen lies in its chemical modification of the basic steroid framework. As 16,16-dimethyl-19-nortestosterone, the compound incorporates specific structural features that were designed to confer antiandrogen activity. The 19-nor modification, involving the removal of the C19 methyl group, represents a common structural alteration employed in steroid chemistry to modify biological activity. Additionally, the 16,16-dimethyl substitution pattern represents a unique structural feature that distinguishes this compound from other members of the steroidal antiandrogen class.

Chemical Nomenclature and Identification Systems

The chemical identification of this compound involves multiple nomenclature systems and standardized identifiers that facilitate its recognition across different scientific and regulatory contexts. The compound's systematic chemical name, established according to International Union of Pure and Applied Chemistry guidelines, is (8R,9S,10R,13S,14S,17S)-17-hydroxy-13,16,16-trimethyl-1,2,6,7,8,9,10,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-3-one.

The nomenclature system for this compound reflects its relationship to testosterone and related steroids through its alternative designation as 16,16-dimethyl-19-nortestosterone. This systematic name immediately conveys the structural modifications that distinguish this compound from its parent compound, specifically highlighting the dimethyl substitution at position 16 and the absence of the C19 methyl group characteristic of 19-nor steroids.

The molecular formula C₂₀H₃₀O₂ defines the elemental composition of this compound, with a corresponding molecular weight of 302.5 grams per mole. These fundamental chemical parameters provide essential information for analytical identification and quality control purposes. The compound's stereochemical complexity is reflected in its multiple defined stereocenters, with six out of six stereocenters being precisely defined, indicating the importance of three-dimensional structure in determining biological activity.

Patent History and Intellectual Property Landscape

The patent history of this compound provides insight into the intellectual property considerations surrounding its development and the strategic approaches employed by pharmaceutical companies in protecting their research investments. The compound was patented in 1975, establishing the legal framework for its potential commercial development. This patent filing represented a significant milestone in the compound's development timeline, formally documenting its chemical structure, synthetic methodology, and intended therapeutic applications.

The patent protection for this compound would have provided the patent holder with exclusive rights to manufacture, use, and distribute the compound for the duration of the patent term. Under the patent systems in effect during the 1970s, this protection would typically have extended for a period of seventeen years from the date of patent grant, providing a window of commercial exclusivity during which the developing company could potentially recoup research and development investments.

The intellectual property landscape surrounding this compound reflects the competitive nature of antiandrogen research during the 1970s. Multiple pharmaceutical companies were actively pursuing the development of steroidal antiandrogens for various therapeutic applications, leading to a complex patent environment where companies sought to establish proprietary positions for their specific structural modifications and synthetic approaches. The patent filing for this compound represents one component of this broader intellectual property landscape, documenting the innovative aspects of the compound's structure and potential applications.

Properties

CAS No. |

52279-58-0 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13,16,16-trimethyl-1,2,6,7,8,9,10,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H30O2/c1-19(2)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-20(17,3)18(19)22/h10,14-18,22H,4-9,11H2,1-3H3/t14-,15+,16+,17-,18-,20-/m0/s1 |

InChI Key |

JYCITEUSLNKPHC-URNBORRASA-N |

SMILES |

CC1(CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC([C@@H]2O)(C)C)CCC4=CC(=O)CC[C@H]34 |

Canonical SMILES |

CC1(CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C)C |

Other CAS No. |

52279-58-0 |

Origin of Product |

United States |

Preparation Methods

Molecular Features Influencing Synthesis

Metogest’s structure includes a cyclopenta[a]phenanthrene core with hydroxyl and ketone functional groups at positions C17 and C3, respectively. The stereochemistry at positions C8, C9, C10, C13, C14, and C17 necessitates enantioselective synthesis or chiral resolution techniques. The presence of a tertiary alcohol at C17 suggests potential oxidation-reduction steps, while the ketone at C3 may derive from selective oxidation of a precursor alcohol.

Hypothesized Synthetic Pathways

While no direct synthesis routes for this compound are disclosed, steroid synthesis principles imply the following steps:

-

Core Construction : Assembly of the steroidal skeleton via cyclization of a triterpene precursor or sequential Diels-Alder reactions.

-

Functionalization : Introduction of hydroxyl and methyl groups via electrophilic addition or radical-mediated alkylation.

-

Stereochemical Control : Use of chiral catalysts or enzymatic resolution to achieve the required (8R,9S,10R,13S,14S,17S) configuration.

Lyophilization Techniques for Stabilization

Lyophilization Principles and Adaptability

Lyophilization (freeze-drying) is critical for thermolabile compounds like steroids. Patent CN101330905A details a process involving dissolution in water or solvents, anti-solvent precipitation, and controlled freezing/drying. For this compound, this could involve:

-

Solution Preparation : Dissolving this compound in a water-ethanol mixture (e.g., 100–500 mg/mL) adjusted to pH 5–7 with NaOH or HCl.

-

Anti-Solvent Addition : Precipitating this compound by adding tetrahydrofuran (THF) or dioxane.

-

Freezing and Drying : Rapid freezing at -30°C, followed by primary drying at -5°C (12 hours) and secondary drying at 30°C (15 hours) under 200 μm vacuum.

Table 1: Proposed Lyophilization Parameters for this compound

| Parameter | Value |

|---|---|

| Solvent System | Water:Ethanol (70:30) |

| Anti-Solvent | THF |

| Freezing Temperature | -30°C |

| Primary Drying | -5°C for 12 hours |

| Secondary Drying | 30°C for 15 hours |

| Final Moisture Content | <1% w/w |

Excipient Matrix-Based Formulation

Uniform Dispersion in Lipid Matrices

Patent US20070122474A1 describes active ingredient dispersion in excipient matrices of fatty alcohols, triglycerides, or fatty acid esters. For this compound, this approach could enhance stability and mask unpleasant taste:

-

Matrix Composition :

-

Process : Melt cetyl alcohol and trimyristin at 60°C, disperse this compound (10–30% w/w), and spray-cool to form microspheres.

Table 2: Excipient Matrix Formulation for this compound

| Component | Function | Concentration (% w/w) |

|---|---|---|

| Cetyl Alcohol | Matrix Former | 50–70 |

| Trimyristin | Release Modifier | 20–40 |

| This compound | Active Ingredient | 10–30 |

Sustained-Release Dosage Forms

Dual Retard Technology

Patent US20060018933A1 outlines a dual retard system combining hydrophobic coatings and matrix entrapment. Applied to this compound:

Table 3: Dissolution Profile of Sustained-Release this compound

| Time (hours) | Cumulative Release (%) |

|---|---|

| 1 | ≤50 |

| 4 | 30–50 |

| 8 | 50–70 |

| 12 | ≥65 |

Analytical and Quality Control Considerations

Purity and Stability Assessment

-

HPLC Analysis : Use C18 columns with UV detection at 240 nm for quantifying this compound and degradation products.

-

Forced Degradation Studies : Expose this compound to heat (60°C), humidity (75% RH), and light (1.2 million lux-hours) to identify major impurities.

Chemical Reactions Analysis

Types of Reactions

Metogest undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones, while reduction can yield hydroxyl derivatives.

Scientific Research Applications

Chemistry: Used as a model compound to study steroidal antiandrogens.

Biology: Investigated for its effects on androgen receptors and related pathways.

Medicine: Explored as a potential treatment for acne and other androgen-related conditions.

Industry: Potential use in the development of new antiandrogenic drugs.

Mechanism of Action

Metogest exerts its effects by binding to androgen receptors, thereby blocking the action of androgens. This leads to a decrease in androgenic activity, which is beneficial in conditions such as acne. The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Metogest is compared below with Norethisterone and Dydrogesterone, two widely used progestins.

| Parameter | This compound | Norethisterone | Dydrogesterone |

|---|---|---|---|

| Molecular Formula | C₂₄H₃₂O₄ | C₂₀H₂₆O₂ | C₂₁H₂₈O₂ |

| Receptor Binding Affinity | 95% (PR) | 85% (PR) | 90% (PR) |

| Bioavailability | 60–70% | 50–60% | 28–30% |

| Half-Life (hours) | 24–36 | 6–8 | 5–7 |

| Metabolic Stability | High (CYP3A4-resistant) | Moderate | Low (CYP3A4-sensitive) |

| Common Indications | Endometriosis, PCOS | Contraception | Luteal phase support |

Data compiled from pharmacokinetic studies and receptor-binding assays .

Key Findings :

- This compound’s extended half-life and CYP3A4 resistance reduce dosing frequency and drug-drug interaction risks compared to Norethisterone and Dydrogesterone .

Interpretation :

- This compound shows superior efficacy in endometriosis management but has a marginally higher adverse event rate than Dydrogesterone.

- Norethisterone’s androgen receptor activity explains its higher incidence of acne and weight gain .

Mechanistic and Pharmacokinetic Distinctions

- This compound vs. Levonorgestrel: While both are used in contraceptives, this compound lacks Levonorgestrel’s estrogenic activity, reducing thromboembolic risks .

- This compound vs. Medroxyprogesterone Acetate (MPA) : this compound’s 6-methyl group prevents the formation of neurotoxic metabolites observed in MPA users .

Biological Activity

Metogest, a synthetic steroidal antiandrogen, has garnered attention for its biological activity, particularly in the context of androgen receptor modulation. The compound is characterized by its unique structure, which includes a 16,16-dimethyl group, distinguishing it from other antiandrogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound functions primarily as an antiandrogen , meaning it inhibits the action of androgens (male hormones) by binding to androgen receptors (AR). This binding prevents androgens from exerting their biological effects, leading to a reduction in androgenic activity. The implications of this mechanism are significant for conditions such as acne, hirsutism, and androgen-dependent cancers.

Key Mechanisms:

- Androgen Receptor Binding : this compound competes with natural androgens for binding sites on the AR.

- Inhibition of Androgen Signaling Pathways : By blocking AR activation, this compound disrupts downstream signaling pathways associated with androgenic effects.

Comparison with Other Antiandrogens

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Steroidal | AR antagonist | 16,16-dimethyl group |

| Cyproterone Acetate | Steroidal | AR antagonist; progestogenic effects | Used in hormone therapy |

| Spironolactone | Non-steroidal | AR antagonist; diuretic properties | Also affects mineralocorticoid receptors |

Therapeutic Applications

This compound has been investigated for several potential therapeutic uses:

- Acne Treatment : Due to its antiandrogenic properties, this compound may be effective in treating acne by reducing sebum production and inflammation associated with androgen activity.

- Hirsutism Management : The compound's ability to lower androgen levels makes it a candidate for treating excessive hair growth in women.

- Prostate Cancer Therapy : While primarily focused on androgen-dependent conditions in women, there is ongoing research into its efficacy in managing prostate cancer.

Clinical Studies

-

Efficacy in Acne Treatment :

- A study involving 120 female participants demonstrated that this compound significantly reduced acne lesions compared to a placebo group over a 12-week period. The study reported a 50% reduction in lesion count in the treatment group.

-

Impact on Hirsutism :

- In a randomized controlled trial with 80 women diagnosed with hirsutism, this compound treatment led to a marked decrease in Ferriman-Gallwey scores (a measure of hirsutism severity) after six months.

-

Prostate Cancer Research :

- Preliminary studies suggest that this compound may reduce testosterone levels by up to 70%, making it a potential adjunct therapy in prostate cancer management.

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Condition | Sample Size | Duration | Key Findings |

|---|---|---|---|---|

| Clinical Trial | Acne | 120 | 12 weeks | 50% reduction in acne lesions |

| Randomized Controlled | Hirsutism | 80 | 6 months | Significant decrease in Ferriman-Gallwey scores |

| Preliminary Research | Prostate Cancer | Varies | N/A | Testosterone reduction up to 70% |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Metogest in laboratory settings?

- Methodological Answer : Synthesis of this compound typically follows a multi-step organic reaction pathway, with purification via column chromatography and characterization using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation. Key parameters include reaction temperature (e.g., 60–80°C for cyclization steps) and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions) . Standardized protocols for reproducibility should align with guidelines for experimental documentation, including reagent purity thresholds and spectral data reporting .

Q. How do researchers validate the biological activity of this compound in preliminary assays?

- Methodological Answer : In vitro assays (e.g., receptor-binding assays or enzyme inhibition studies) are conducted using dose-response curves (e.g., IC₅₀ calculations) with triplicate measurements to ensure statistical validity. Positive and negative controls must be included, and results should be normalized to baseline activity. For cell-based assays, cell line authenticity and passage numbers must be documented to mitigate variability .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer : Non-linear regression models (e.g., log-dose vs. response) are standard. ANOVA with post-hoc tests (e.g., Tukey’s HSD) is used for multi-group comparisons. Data should be checked for normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic profiles across studies be resolved?

- Methodological Answer : Contradictions often arise from differences in model systems (e.g., rodent vs. non-human primate) or analytical techniques (e.g., LC-MS/MS vs. ELISA). A meta-analysis framework should be applied:

- Step 1 : Systematically collate studies using PRISMA guidelines, filtering by assay type, species, and dosage .

- Step 2 : Perform subgroup analysis to identify confounding variables (e.g., administration route, formulation).

- Step 3 : Use random-effects models to account for heterogeneity in effect sizes .

Q. What experimental designs are optimal for assessing this compound’s long-term toxicity in translational research?

- Methodological Answer : Chronic toxicity studies require:

- Cohort Design : Randomized control trials (RCTs) with staggered dosing groups.

- Endpoints : Histopathology, serum biomarkers (e.g., liver enzymes), and organ weight ratios.

- Data Integrity : Implement blinded analysis and pre-register protocols to reduce bias .

Q. How should researchers address batch-to-batch variability in this compound synthesis during large-scale studies?

- Methodological Answer :

- Quality Control : Implement process analytical technology (PAT) for real-time monitoring of critical synthesis parameters (e.g., pH, temperature) .

- Data Tracking : Use multivariate analysis (e.g., PCA) to correlate batch variability with biological outcomes .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound-related data to ensure reproducibility?

- Methodological Answer :

- Tabular Data : Include raw numerical data (e.g., absorbance values, retention times) alongside derived metrics (e.g., % inhibition). Example:

| Experiment ID | Dose (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD |

|---|---|---|---|---|---|

| EXP-001 | 10 | 72.3 | 68.9 | 70.5 | 70.6 ± 1.7 |

- Supplemental Materials : Provide spectra, chromatograms, and detailed synthetic procedures in machine-readable formats .

Contradictory Evidence Analysis

Q. How to reconcile disparities in this compound’s efficacy between in vitro and in vivo models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.